molecular formula C12H19N3O B7529345 1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide

1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide

Cat. No. B7529345
M. Wt: 221.30 g/mol
InChI Key: DFVCGHSOIAHTJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, also known as S 24795, is a selective positive allosteric modulator of the GABAA receptor. It has been found to have potential therapeutic applications in the treatment of anxiety disorders, depression, and insomnia. In

Mechanism of Action

1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is a positive allosteric modulator of the GABAA receptor. It binds to a specific site on the receptor and enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increase in the influx of chloride ions into the neuron, which results in hyperpolarization and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide are primarily mediated through its action on the GABAA receptor. It has been found to have anxiolytic, antidepressant, and hypnotic effects in animal models. It has also been found to have minimal sedative effects, making it a promising candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in lab experiments is its selectivity for the GABAA receptor. This allows for more specific and targeted studies of the receptor and its effects. However, one limitation is its potential for off-target effects, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for the study of 1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide. One area of interest is its potential for the treatment of anxiety disorders. Further studies could explore its efficacy and safety in clinical trials. Another area of interest is its potential for the treatment of depression and insomnia. Additional studies could explore its effects on these conditions and its potential as a therapeutic agent. Finally, future studies could explore the potential for other positive allosteric modulators of the GABAA receptor, and their potential therapeutic applications.

Synthesis Methods

The synthesis of 1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide involves the reaction of 4-methylcyclohexanone with hydrazine to form 1-(4-methylcyclohexyl)hydrazine. This intermediate is then reacted with methyl isocyanate to form the final product.

Scientific Research Applications

1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and hypnotic effects in animal models. It has also been found to have minimal sedative effects, making it a promising candidate for the treatment of anxiety disorders.

properties

IUPAC Name

1-methyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-3-5-11(6-4-9)14-12(16)10-7-13-15(2)8-10/h7-9,11H,3-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVCGHSOIAHTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.